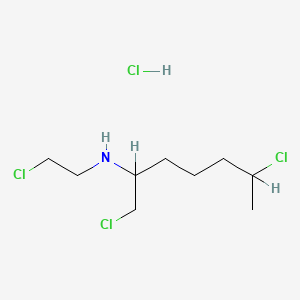![molecular formula C9H6N2O5 B13965509 Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13965509.png)
Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by a nitro group at the 4-position and a carboxylate ester group at the 3-position on the isoxazole ring. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-nitrobenzo[d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrobenzoyl chloride with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then cyclized under acidic conditions to yield the isoxazole ring. The final step involves esterification with methanol to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-Aminobenzo[d]isoxazole-3-carboxylate.
Reduction: 4-Nitrobenzo[d]isoxazole-3-carboxylic acid.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its isoxazole core, which is present in many pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 4-nitrobenzo[d]isoxazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions with target proteins .
Comparaison Avec Des Composés Similaires
Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate can be compared with other isoxazole derivatives, such as:
Methyl 5-phenylisoxazole-3-carboxylate: Lacks the nitro group but has a phenyl group at the 5-position.
4-Nitroisoxazole-3-carboxylate: Similar structure but without the methyl ester group.
Isoxazole-3-carboxylate: Basic isoxazole structure without additional substituents.
The presence of the nitro group in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other isoxazole derivatives .
Propriétés
Formule moléculaire |
C9H6N2O5 |
|---|---|
Poids moléculaire |
222.15 g/mol |
Nom IUPAC |
methyl 4-nitro-1,2-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C9H6N2O5/c1-15-9(12)8-7-5(11(13)14)3-2-4-6(7)16-10-8/h2-4H,1H3 |
Clé InChI |
MBSUKIBDJKDCDO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NOC2=CC=CC(=C21)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



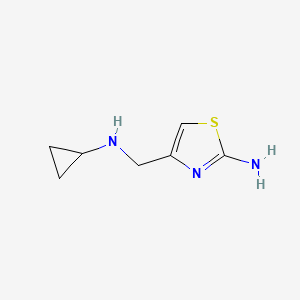
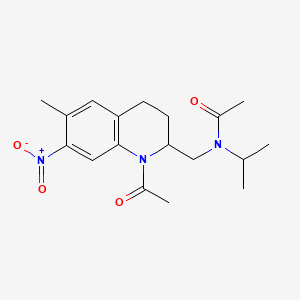
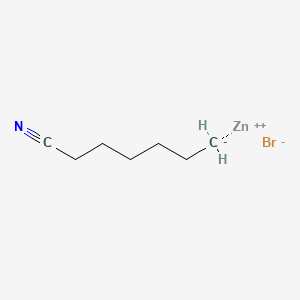
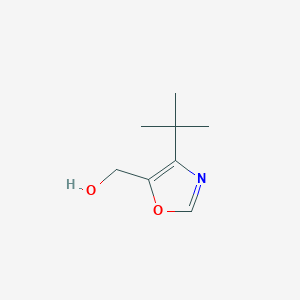
![6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid](/img/structure/B13965463.png)


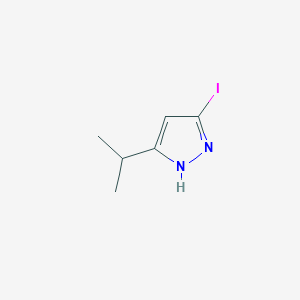
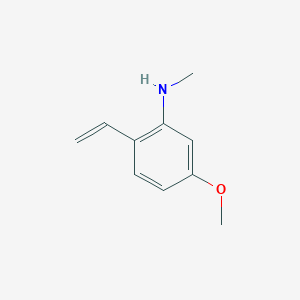


![L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]-](/img/structure/B13965502.png)
